molecular formula C26H19F4N3O3S B15135604 Ripk1-IN-17

Ripk1-IN-17

Cat. No.: B15135604
M. Wt: 529.5 g/mol
InChI Key: WMBZXRBCKZDGOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ripk1-IN-17 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ripk1-IN-17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .

Scientific Research Applications

Ripk1-IN-17 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the biochemical pathways involving RIPK1.

    Biology: Helps in understanding the role of RIPK1 in cell death and inflammation.

    Medicine: Potential therapeutic agent for treating autoimmune diseases, neurodegenerative disorders, and cancer.

    Industry: Used in the development of new drugs targeting RIPK1-mediated pathways .

Mechanism of Action

Ripk1-IN-17 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking necroptosis and inflammation. The molecular targets include RIPK1 itself and other proteins involved in the necroptosis pathway, such as receptor-interacting serine/threonine-protein kinase 3 (RIPK3) and mixed lineage kinase domain-like pseudokinase (MLKL) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ripk1-IN-17

This compound is unique due to its high selectivity and potency in inhibiting RIPK1. It has shown superior efficacy in preclinical models compared to other RIPK1 inhibitors, making it a promising candidate for further development .

Properties

Molecular Formula

C26H19F4N3O3S

Molecular Weight

529.5 g/mol

IUPAC Name

N-[6-[4-fluoro-3-[[2-[3-(trifluoromethoxy)phenyl]acetyl]amino]phenyl]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C26H19F4N3O3S/c27-19-8-6-16(17-7-9-20-22(13-17)37-25(32-20)33-24(35)15-4-5-15)12-21(19)31-23(34)11-14-2-1-3-18(10-14)36-26(28,29)30/h1-3,6-10,12-13,15H,4-5,11H2,(H,31,34)(H,32,33,35)

InChI Key

WMBZXRBCKZDGOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)C4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)OC(F)(F)F

Origin of Product

United States

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